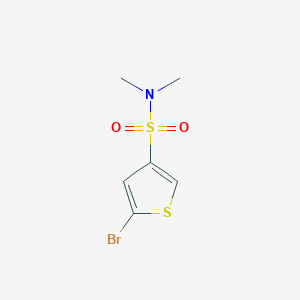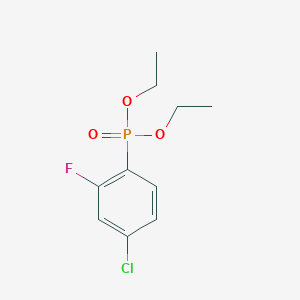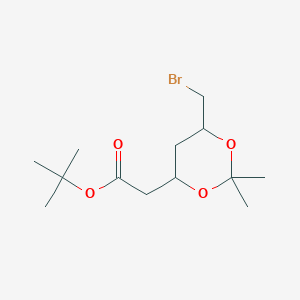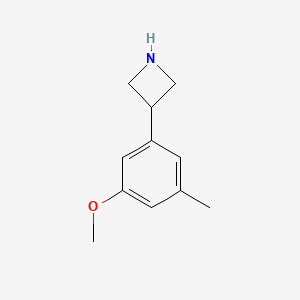
3-Amino-5-(2-bromo-4-methylphenyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876617 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876617 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . This technique ensures high purity and precise measurement of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32876617 often employs advanced ion chromatography (IC) techniques. These methods are crucial for the accurate measurement and quality control of the compound, especially in the food and beverage and biopharmaceutical industries .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32876617 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving MFCD32876617 typically require specific reagents and conditions. For instance, oxidation reactions may involve the use of sulfuric acid solutions and voltage oscillations . These conditions help in transforming the compound into its desired form.
Major Products Formed: The major products formed from the reactions of MFCD32876617 depend on the specific type of reaction and conditions used. For example, oxidation reactions can lead to the formation of graphite oxide, a material consisting of layers of graphene oxide .
Applications De Recherche Scientifique
MFCD32876617 has a wide range of applications in scientific research. In chemistry, it is used for the analysis and quantification of small molecules. In biology, it plays a crucial role in the study of metabolic pathways and cellular processes. In medicine, MFCD32876617 is used in the development of new therapeutic agents and diagnostic tools. In industry, it is employed in quality control and the development of new formulations .
Mécanisme D'action
The mechanism of action of MFCD32876617 involves its interaction with specific molecular targets and pathways. For instance, in the context of leukemia treatment, the compound acts as an inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A. This interaction is crucial for sustaining leukemic cells with KMT2A and NPM1 alterations .
Comparaison Avec Des Composés Similaires
MFCD32876617 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those used in the analysis of small molecules and the development of therapeutic agents. The uniqueness of MFCD32876617 lies in its specific reactivity and stability, which make it suitable for a wide range of applications .
Conclusion
MFCD32876617 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, coupled with advanced preparation methods and a wide range of applications, make it a valuable subject for ongoing research and development.
Propriétés
Formule moléculaire |
C10H11BrClN3 |
|---|---|
Poids moléculaire |
288.57 g/mol |
Nom IUPAC |
5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
Clé InChI |
BEVTZMSQTLNFPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)





![1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)


![3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile](/img/structure/B13710774.png)


